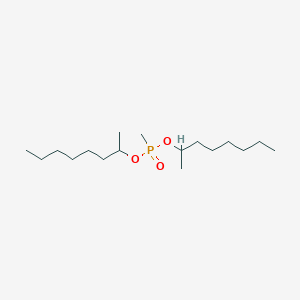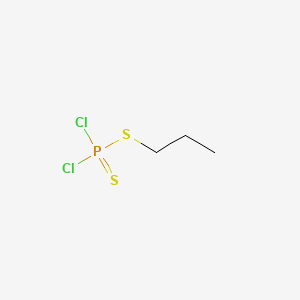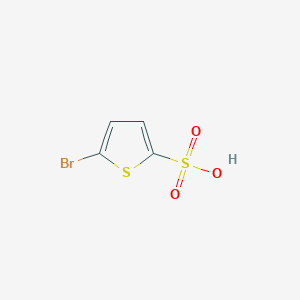
strontium;bis(trifluoromethylsulfonyl)azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium;bis(trifluoromethylsulfonyl)azanide is a chemical compound with the molecular formula C4F12N2O8S4Sr. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of strontium cations and bis(trifluoromethylsulfonyl)azanide anions, which contribute to its stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of strontium;bis(trifluoromethylsulfonyl)azanide typically involves the reaction of strontium salts with bis(trifluoromethylsulfonyl)azanide precursors. One common method is the reaction of strontium chloride with bis(trifluoromethylsulfonyl)azanide in an organic solvent such as acetonitrile. The reaction is usually carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Strontium;bis(trifluoromethylsulfonyl)azanide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bis(trifluoromethylsulfonyl)azanide anion acts as a leaving group.
Coordination Reactions: The strontium cation can form coordination complexes with other ligands, enhancing its reactivity in different chemical environments.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents like acetonitrile, dichloromethane, and tetrahydrofuran. Reactions are typically carried out under inert atmosphere conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the products may include substituted organic compounds and strontium salts .
Aplicaciones Científicas De Investigación
Strontium;bis(trifluoromethylsulfonyl)azanide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring strong nucleophiles or leaving groups.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of strontium;bis(trifluoromethylsulfonyl)azanide involves its ability to interact with various molecular targets and pathways. The strontium cation can form coordination complexes with other molecules, influencing their reactivity and stability. The bis(trifluoromethylsulfonyl)azanide anion can act as a strong nucleophile or leaving group, facilitating various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Zinc bis(trifluoromethylsulfonyl)azanide: Similar in structure but contains zinc instead of strontium.
Lithium bis(trifluoromethylsulfonyl)azanide: Contains lithium and is widely used in lithium-ion batteries due to its high conductivity and stability.
Uniqueness
Strontium;bis(trifluoromethylsulfonyl)azanide is unique due to the presence of strontium, which imparts specific properties such as higher coordination numbers and different reactivity compared to its zinc and lithium counterparts. This makes it suitable for specialized applications in materials science and catalysis .
Propiedades
Fórmula molecular |
C4F12N2O8S4Sr |
|---|---|
Peso molecular |
647.9 g/mol |
Nombre IUPAC |
strontium;bis(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C2F6NO4S2.Sr/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Clave InChI |
DIMYICIXZTVMOY-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)




![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)




